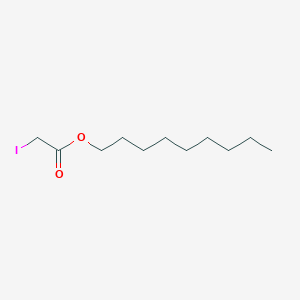
Nonyl iodoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonyl iodoacetate is an organic compound that belongs to the class of iodoacetates. It is characterized by the presence of a nonyl group attached to an iodoacetate moiety. This compound is known for its reactivity and is used in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nonyl iodoacetate can be synthesized through the esterification of iodoacetic acid with nonanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Nonyl iodoacetate undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be substituted by other nucleophiles, such as thiols or amines, leading to the formation of new compounds.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride.
Oxidation Reactions: The nonyl group can undergo oxidation to form corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions:
Substitution: Thiols or amines in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution: Nonyl thioacetate or nonyl aminoacetate.
Reduction: Nonyl acetate.
Oxidation: Nonyl carboxylic acid or nonyl aldehyde.
Applications De Recherche Scientifique
Nonyl iodoacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce iodoacetate groups into molecules.
Biology: Employed in the study of enzyme mechanisms, particularly those involving cysteine residues.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
Nonyl iodoacetate exerts its effects primarily through the alkylation of thiol groups in proteins. This alkylation can inhibit the activity of enzymes that contain cysteine residues in their active sites. For example, this compound can inhibit glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis, by modifying its cysteine residue . This inhibition disrupts the glycolytic pathway, leading to reduced energy production in cells.
Comparaison Avec Des Composés Similaires
- Methyl iodoacetate: Shorter chain, higher reactivity.
- Ethyl iodoacetate: Moderately reactive, used in similar applications.
- Propyl iodoacetate: Longer chain than methyl and ethyl, but shorter than nonyl, with intermediate properties.
Propriétés
Numéro CAS |
5345-62-0 |
|---|---|
Formule moléculaire |
C11H21IO2 |
Poids moléculaire |
312.19 g/mol |
Nom IUPAC |
nonyl 2-iodoacetate |
InChI |
InChI=1S/C11H21IO2/c1-2-3-4-5-6-7-8-9-14-11(13)10-12/h2-10H2,1H3 |
Clé InChI |
IKPAMRQMGGQHLX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCOC(=O)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


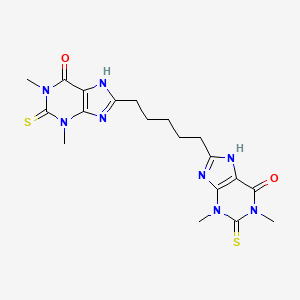
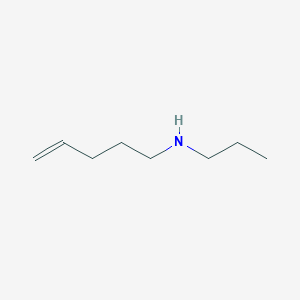
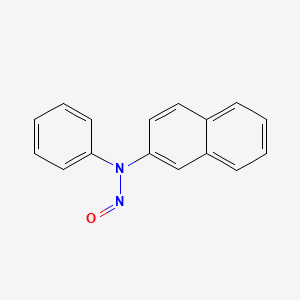
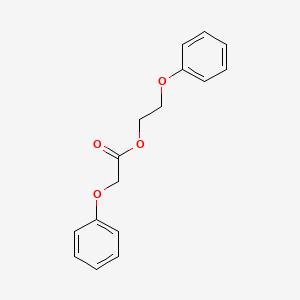
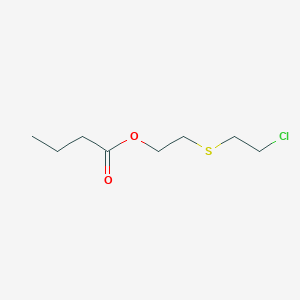
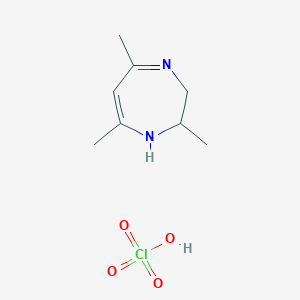
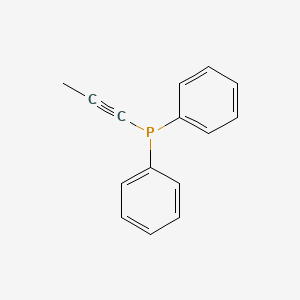
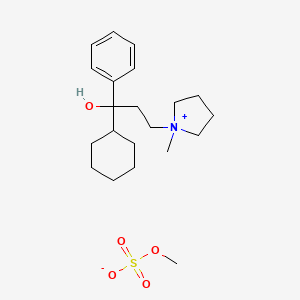
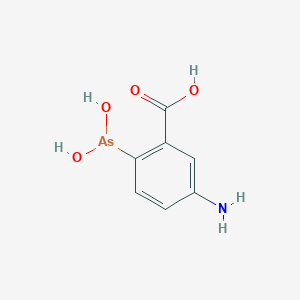
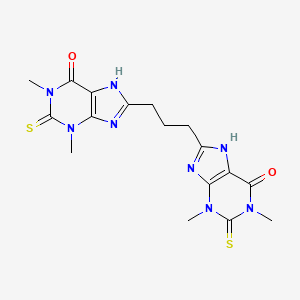

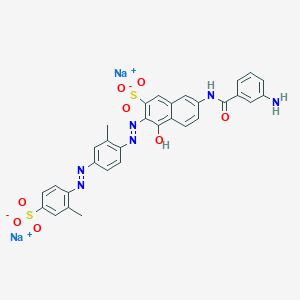
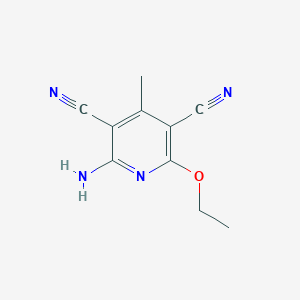
![4-[4-Benzothiazol-2-yl-2-(4-hydroxyphenyl)butan-2-yl]phenol](/img/structure/B14723729.png)
